molecular formula C14H17NO2 B8328369 2,3,4,7-Tetrahydro-azepine-1-carboxylic acid benzyl ester

2,3,4,7-Tetrahydro-azepine-1-carboxylic acid benzyl ester

Cat. No. B8328369
M. Wt: 231.29 g/mol
InChI Key: KOMDBNXFZQHCIS-UHFFFAOYSA-N
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Patent
US07196099B2

Procedure details

Allyl-pent-4-enyl-carbamic acid benzyl ester (15.5 g, 59.8 mmol) was dissolved in dichloromethane and bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride (1 g) was added. The mixture was refluxed under a nitrogen atmosphere until TLC analysis showed complete reaction. The solvent was evaporated under vacuum and the residue was purified by flash chromatography (ethyl acetate/hexane 1:9) to give 2,3,4,7-Tetrahydro-azepine-1-carboxylic acid benzyl ester (7.8 g).
Name
Allyl-pent-4-enyl-carbamic acid benzyl ester
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:19])[N:10]([CH2:16][CH:17]=[CH2:18])[CH2:11][CH2:12][CH2:13]C=C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClCCl.C1CCC([P+](C([P+](C2CCCCC2)(C2CCCCC2)C2CCCCC2)C2C=CC=CC=2)(C2CCCCC2)C2CCCCC2)CC1.Cl[Ru]Cl>[CH2:1]([O:8][C:9]([N:10]1[CH2:16][CH:17]=[CH:18][CH2:13][CH2:12][CH2:11]1)=[O:19])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Allyl-pent-4-enyl-carbamic acid benzyl ester
Quantity
15.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N(CCCC=C)CC=C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(C4=CC=CC=C4)[P+](C5CCCCC5)(C6CCCCC6)C7CCCCC7.Cl[Ru]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under a nitrogen atmosphere until TLC analysis
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (ethyl acetate/hexane 1:9)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCCC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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